![molecular formula C48H62N8Zn-2 B12338850 zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene” is a complex zinc-based compound with a highly intricate structure. This compound is notable for its extensive ring system and multiple tert-butyl groups, which contribute to its stability and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the core ring system followed by the introduction of tert-butyl groups. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the complex ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: Reduction reactions can lead to the formation of lower oxidation states or the removal of specific functional groups.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis due to its unique structure and reactivity.
Biology: Investigated for its potential role in biological systems, particularly in zinc-dependent enzymes.
Medicine: Explored for its therapeutic potential in treating zinc deficiency and related disorders.
Industry: Utilized in the development of advanced materials and coatings due to its stability and resistance to degradation.
作用機序
The mechanism by which this compound exerts its effects involves its ability to interact with various molecular targets. The zinc ion plays a crucial role in stabilizing the structure and facilitating interactions with other molecules. The pathways involved often include the binding of zinc to specific sites on enzymes or receptors, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
- Zinc 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine
- Zinc 1,4,8,11,15,18,22,25-octabutoxy-phthalocyanine
Uniqueness
Compared to similar compounds, “zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene” stands out due to its extensive ring system and multiple tert-butyl groups, which provide enhanced stability and unique reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.
特性
分子式 |
C48H62N8Zn-2 |
|---|---|
分子量 |
816.4 g/mol |
IUPAC名 |
zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene |
InChI |
InChI=1S/C48H62N8.Zn/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13,16-17,20-21,24,26-27,30-31,34-35,38,42H,14-15,18-19,22-23H2,1-12H3;/q-4;+2 |
InChIキー |
GXHTZKJGBVCYFZ-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C)C1CCC\2C(C1)C\3[N-]/C2=N\C4=C5C=C(C=CC5=C([N-]4)/N=C\6/C7CC(CCC7C([N-]6)/N=C\8/C9=C(C=CC(=C9)C(C)(C)C)/C(=N3)/[N-]8)C(C)(C)C)C(C)(C)C.[Zn+2] |
正規SMILES |
CC(C)(C)C1CCC2C(C1)C3[N-]C2=NC4=C5C=C(C=CC5=C([N-]4)N=C6C7CC(CCC7C([N-]6)N=C8C9=C(C=CC(=C9)C(C)(C)C)C(=N3)[N-]8)C(C)(C)C)C(C)(C)C.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


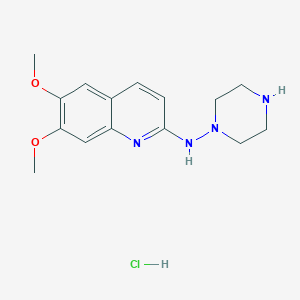
![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B12338770.png)
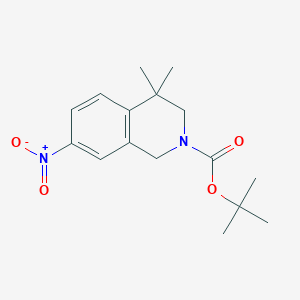


![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)
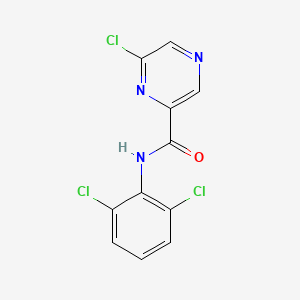
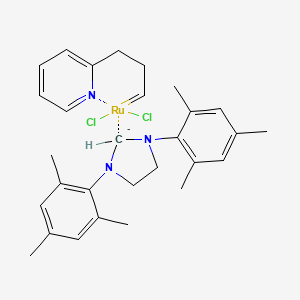
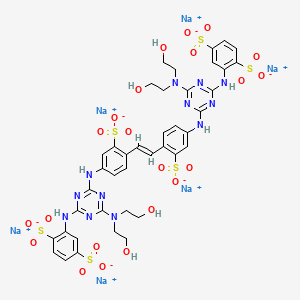
![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)
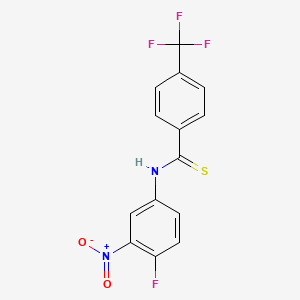
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)
